1-(Bromomethyl)-1-cyclopropylcyclopentane
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Overview
Description
1-(Bromomethyl)-1-cyclopropylcyclopentane is an organic compound characterized by a bromomethyl group attached to a cyclopropylcyclopentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-cyclopropylcyclopentane typically involves the bromination of cyclopropylcyclopentane. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-cyclopropylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Oxidation: Formation of cyclopropylcyclopentanone or related ketones.
Reduction: Formation of cyclopropylcyclopentane.
Scientific Research Applications
1-(Bromomethyl)-1-cyclopropylcyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-cyclopropylcyclopentane involves its interaction with nucleophiles, leading to substitution reactions. The bromomethyl group acts as an electrophile, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is crucial for its applications in organic synthesis and drug development .
Comparison with Similar Compounds
Similar Compounds
- 1-(Chloromethyl)-1-cyclopropylcyclopentane
- 1-(Iodomethyl)-1-cyclopropylcyclopentane
- 1-(Hydroxymethyl)-1-cyclopropylcyclopentane
Uniqueness
1-(Bromomethyl)-1-cyclopropylcyclopentane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C9H15Br |
---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
1-(bromomethyl)-1-cyclopropylcyclopentane |
InChI |
InChI=1S/C9H15Br/c10-7-9(8-3-4-8)5-1-2-6-9/h8H,1-7H2 |
InChI Key |
LNBIBMUTJOYGFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CBr)C2CC2 |
Origin of Product |
United States |
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